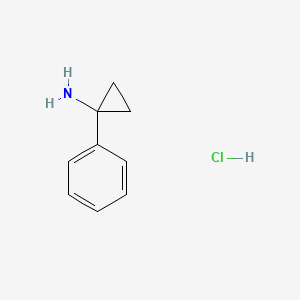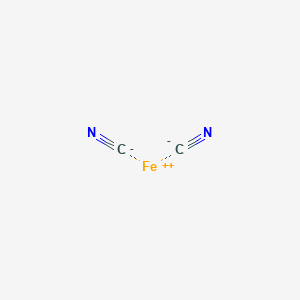
Iron cyanide (Fe(CN)2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fe(CN)2 is a nitrile.
Aplicaciones Científicas De Investigación
Environmental Impact and Treatment
Water and Wastewater Treatment : Iron cyanides are involved in the removal of cyanide from water and wastewater. Activated carbon has been used effectively for adsorbing iron cyanide complexes, with studies focusing on optimal conditions for removal efficiency (Dash, Balomajumder, & Kumar, 2009).
Contamination from Road Salt : Iron cyanide is used as an anticaking agent in road salt, potentially contaminating surface and groundwater. Research emphasizes the need for studies to understand its impact on water quality (Paschka, Ghosh, & Dzombak, 1999).
Biological Assimilation and Impact
Cyanide Metabolism in Bacteria : Certain bacteria, like Pseudomonas pseudoalcaligenes, can metabolize cyanide, including iron cyanide complexes, as a nitrogen source. This involves mechanisms for iron acquisition and cyanide assimilation pathways (Huertas et al., 2006).
Plant Responses to Cyanogenic Compounds : Plants show varied responses to different cyanides, including iron cyanides. The assimilation and toxicity mechanisms in plants vary significantly between free cyanide and iron cyanides (Yu, 2015).
Industrial and Chemical Applications
Magnetic Properties and Isomerism : Iron(II) hexacyanochromate demonstrates interesting pressure-induced magnetic properties and linkage isomerism. This shows potential applications in molecular-level magnetic interaction control (Coronado et al., 2005).
Cyanide Ion Oxidation : Nickel ferrite-activated carbon composites have been studied for their ability to catalyze the oxidation of cyanide ions, an application relevant in environmental remediation and industrial waste treatment (Feijoó, Torre, & Narváez, 2020).
Fluorescence Sensing in Aqueous Solution : Research has been conducted on the turn-on fluorescence sensing of cyanide ions in aqueous solutions at very low concentrations, indicating potential for environmental monitoring and safety applications (Kim et al., 2011).
Propiedades
Fórmula molecular |
C2FeN2 |
|---|---|
Peso molecular |
107.88 g/mol |
Nombre IUPAC |
iron(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe/c2*1-2;/q2*-1;+2 |
Clave InChI |
OXNSNGFUWQVOKD-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[Fe+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



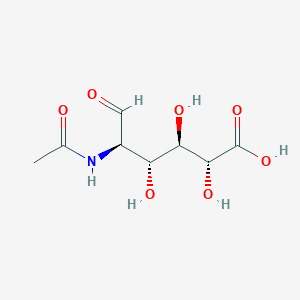
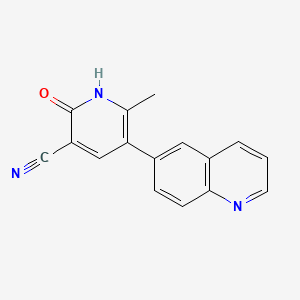
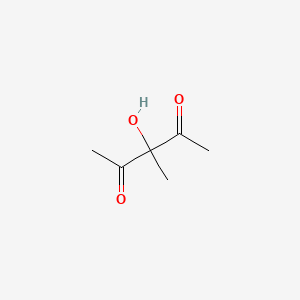
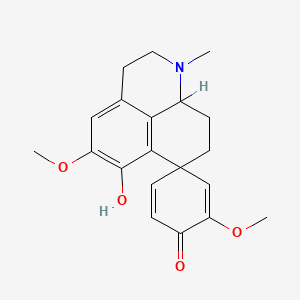
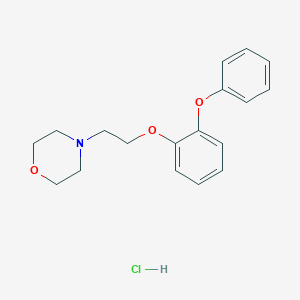
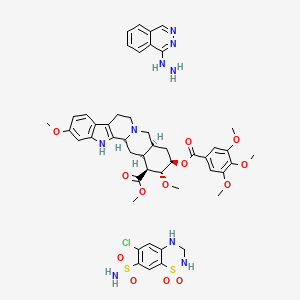
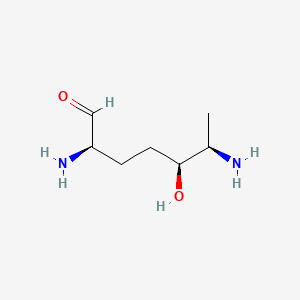
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
